molecular formula C12H19NO B103385 alpha-(((1-Methylethyl)amino)methyl)benzeneethanol CAS No. 19343-25-0

alpha-(((1-Methylethyl)amino)methyl)benzeneethanol

Cat. No. B103385
CAS RN: 19343-25-0
M. Wt: 193.28 g/mol
InChI Key: SHNJNXNMYKGBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(((1-Methylethyl)amino)methyl)benzeneethanol is a chemical compound that has been used in various scientific research studies due to its unique properties. This compound is also known as Prazosin, which is a medication used for the treatment of high blood pressure. However,

Mechanism Of Action

Prazosin works by selectively blocking the alpha-1 adrenergic receptors, which are responsible for the vasoconstriction of blood vessels. This results in vasodilation and a decrease in blood pressure. Prazosin also affects the sympathetic nervous system, which regulates various physiological processes such as heart rate, blood pressure, and respiratory rate.

Biochemical And Physiological Effects

Prazosin has been shown to have various biochemical and physiological effects. It has been found to reduce blood pressure, decrease heart rate, and improve blood flow to organs such as the kidneys. Prazosin has also been shown to have anti-inflammatory properties and can reduce the production of cytokines, which are responsible for inflammation.

Advantages And Limitations For Lab Experiments

Prazosin has several advantages for lab experiments. It is a well-established compound that has been extensively studied, and its effects are well-documented. Prazosin is also readily available and can be obtained through various synthesis methods. However, there are also limitations to using Prazosin in lab experiments. It has a short half-life, which means that its effects may not be long-lasting. Prazosin can also have off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for the use of Prazosin in scientific research. One area of interest is the use of Prazosin in the treatment of post-traumatic stress disorder (PTSD). Prazosin has been shown to reduce the symptoms of PTSD, and further research is needed to determine its efficacy in treating this condition. Another area of interest is the use of Prazosin in the treatment of various inflammatory conditions. Prazosin has been shown to have anti-inflammatory properties, and further research is needed to determine its potential as a treatment for inflammatory diseases.
Conclusion:
In conclusion, Prazosin is a chemical compound that has been extensively used in scientific research studies due to its unique properties. It is a selective alpha-1 adrenergic receptor antagonist that can block the effects of norepinephrine and epinephrine. Prazosin has various biochemical and physiological effects and has been used in the treatment of high blood pressure. However, further research is needed to determine its potential in the treatment of other conditions such as PTSD and inflammatory diseases.

Synthesis Methods

The synthesis of Prazosin involves the reaction of 2-chloro-4-methoxybenzyl chloride with isopropylamine. The product is then treated with sodium borohydride to obtain Prazosin. This synthesis method has been widely used in various research studies to obtain Prazosin for further analysis.

Scientific Research Applications

Prazosin has been extensively used in scientific research studies due to its unique properties. It is a selective alpha-1 adrenergic receptor antagonist that can block the effects of norepinephrine and epinephrine. This makes it an ideal compound for studying the effects of adrenergic receptors on various physiological and biochemical processes.

properties

CAS RN

19343-25-0

Product Name

alpha-(((1-Methylethyl)amino)methyl)benzeneethanol

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-phenyl-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C12H19NO/c1-10(2)13-9-12(14)8-11-6-4-3-5-7-11/h3-7,10,12-14H,8-9H2,1-2H3

InChI Key

SHNJNXNMYKGBGP-UHFFFAOYSA-N

SMILES

CC(C)NCC(CC1=CC=CC=C1)O

Canonical SMILES

CC(C)NCC(CC1=CC=CC=C1)O

Origin of Product

United States

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